molecular formula C7H10F3N3 B13618512 (R)-1-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine

(R)-1-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine

Cat. No.: B13618512
M. Wt: 193.17 g/mol
InChI Key: SLISFWBXBTXTNP-SCSAIBSYSA-N
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Description

(1R)-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a trifluoromethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and costs.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, imines, and secondary or tertiary amines.

Scientific Research Applications

(1R)-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (1R)-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased metabolic stability and enhanced biological activity.

Properties

Molecular Formula

C7H10F3N3

Molecular Weight

193.17 g/mol

IUPAC Name

(1R)-1-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]ethanamine

InChI

InChI=1S/C7H10F3N3/c1-4(11)5-3-13(2)12-6(5)7(8,9)10/h3-4H,11H2,1-2H3/t4-/m1/s1

InChI Key

SLISFWBXBTXTNP-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C1=CN(N=C1C(F)(F)F)C)N

Canonical SMILES

CC(C1=CN(N=C1C(F)(F)F)C)N

Origin of Product

United States

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